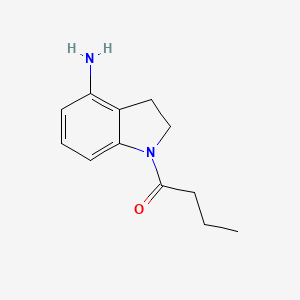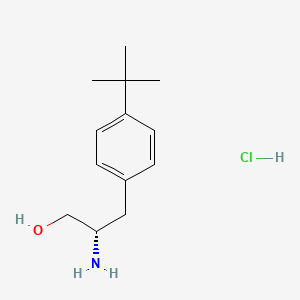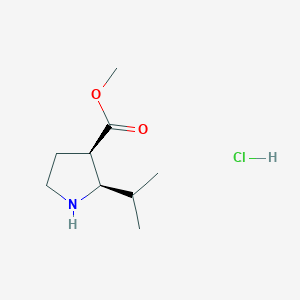
2-Butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol involves several steps. One common method includes the reaction of 2-Butan-2-ylbenzene-1,3-diol with phenylacetylene under specific conditions to form the desired compound. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
2-Butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its anti-inflammatory and immunomodulatory effects.
Medicine: Investigated for its potential in treating autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by activating the aryl hydrocarbon receptor (AhR) pathway. This activation leads to the modulation of various inflammatory and immune responses. The molecular targets include nuclear translocation of AhR and subsequent gene expression changes that reduce inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Methyloctan-2-yl)benzene-1,3-diol
- 3,5-Dihydroxy-4-isopropylstilbene
- 3,5-Dihydroxy-4-isopropyl-trans-stilbene
Uniqueness
2-Butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol is unique due to its specific activation of the AhR pathway, which distinguishes it from other anti-inflammatory agents. Its ability to modulate immune responses with high specificity makes it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C18H20O2 |
|---|---|
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2-butan-2-yl-5-(2-phenylethenyl)benzene-1,3-diol |
InChI |
InChI=1S/C18H20O2/c1-3-13(2)18-16(19)11-15(12-17(18)20)10-9-14-7-5-4-6-8-14/h4-13,19-20H,3H2,1-2H3 |
Clave InChI |
MGMNLIBBFUTMMG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


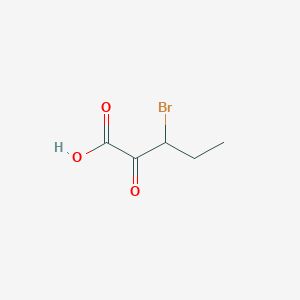
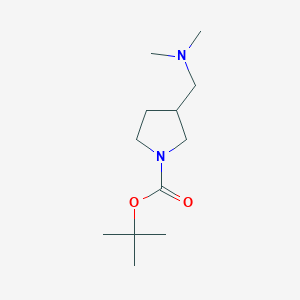
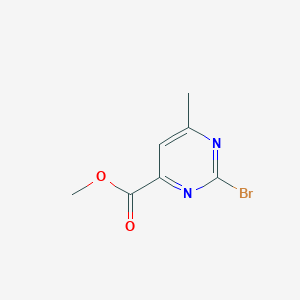
![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)


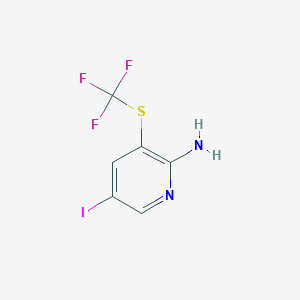
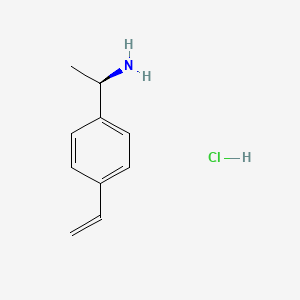
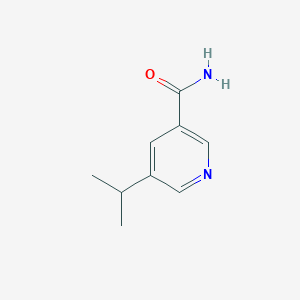
![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)
